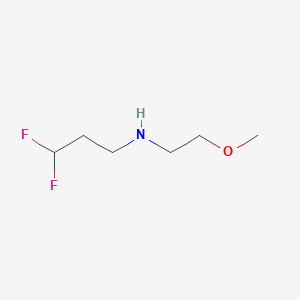

(3,3-Difluoropropyl)(2-methoxyethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,3-Difluoropropyl)(2-methoxyethyl)amine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of both fluorine and methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropropyl)(2-methoxyethyl)amine typically involves the reaction of 3,3-difluoropropylamine with 2-methoxyethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced reactors and purification techniques, such as distillation and crystallization, helps in obtaining a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoropropyl)(2-methoxyethyl)amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3,3-Difluoropropyl)(2-methoxyethyl)amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems and as a tool for studying biochemical pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3,3-Difluoropropyl)(2-methoxyethyl)amine exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group may also play a role in the compound’s solubility and overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

(3,3-Difluoropropyl)amine: Lacks the methoxy group, which may affect its reactivity and applications.

(2-Methoxyethyl)amine:

(3,3-Difluoropropyl)(2-ethoxyethyl)amine: Similar structure but with an ethoxy group instead of a methoxy group, which can influence its chemical behavior.

Uniqueness

(3,3-Difluoropropyl)(2-methoxyethyl)amine stands out due to the combination of fluorine and methoxy groups, which impart unique chemical and physical properties. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

(3,3-Difluoropropyl)(2-methoxyethyl)amine, particularly in its hydrochloride form, is an organic compound with a unique molecular structure that may confer various biological activities. This article delves into its pharmacological potential, interaction studies, and relevant research findings.

Chemical Structure and Properties

The compound features a propyl chain substituted with two fluorine atoms and an amine group attached to a methoxyethyl moiety. The presence of the hydrochloride salt enhances its solubility in water, facilitating its use in biological and chemical applications. Its functional groups allow it to participate in various chemical reactions, contributing to its biological activity.

Pharmacological Potential

Research indicates that compounds with structural similarities to this compound often exhibit significant biological activities. Notably, studies suggest potential pharmacological effects due to its molecular configuration. Here are some key areas of interest:

- Binding Affinity : Interaction studies focus on the compound's binding affinity to various biological targets, including receptors involved in neurotransmission and other signaling pathways .

- Dopamine Receptor Modulation : Similar compounds have been linked to modulation of dopamine receptors, particularly the D3 subtype, which is relevant for treating psychiatric disorders such as schizophrenia and depression .

1. Interaction Studies

Recent studies have utilized techniques such as radiolabeled binding assays to assess the binding affinity of this compound to nicotinic acetylcholine receptors (nAChRs). The results indicate that modifications in the structure can enhance selectivity and potency against specific receptor subtypes .

2. Structural Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of related compounds has demonstrated that substituents on the propyl chain significantly influence biological activity. For example, the introduction of fluorine atoms has been shown to enhance lipophilicity and central nervous system (CNS) penetration .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(2-Methoxyethyl)-4-methylpiperazine | Piperazine ring structure | Known for anxiolytic effects |

| 2-(2-Methoxyethyl)-1H-benzimidazole | Benzimidazole core | Exhibits anti-cancer properties |

| 1-(3,3-Difluoropropyl)-piperidine | Piperidine ring with difluoropropyl substitution | Enhanced lipophilicity leading to better CNS penetration |

This table highlights how this compound's specific combination of functional groups may confer distinct pharmacological properties compared to other related compounds .

Safety and Toxicology

Preliminary hazard assessments indicate that this compound hydrochloride may pose certain risks including skin irritation and eye damage . Further toxicological evaluations are essential for understanding its safety profile in therapeutic applications.

Properties

Molecular Formula |

C6H13F2NO |

|---|---|

Molecular Weight |

153.17 g/mol |

IUPAC Name |

3,3-difluoro-N-(2-methoxyethyl)propan-1-amine |

InChI |

InChI=1S/C6H13F2NO/c1-10-5-4-9-3-2-6(7)8/h6,9H,2-5H2,1H3 |

InChI Key |

GTVZKZGVKFBRHH-UHFFFAOYSA-N |

Canonical SMILES |

COCCNCCC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.